molecular formula C12H12F3NO2 B12885911 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 865246-09-9

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B12885911
CAS No.: 865246-09-9
M. Wt: 259.22 g/mol
InChI Key: JAAFPDWKUQBJFJ-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic organic compound characterized by the presence of trifluoromethoxy and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

  • Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

      Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.

      Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.

      Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.

      Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.

      Step 5: React 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride and N,N-dimethylformamide to obtain 2,4,5-trifluoro-3-methoxybenzoyl chloride.

  • Formation of this compound

    • The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to the combination of trifluoromethoxy and oxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

865246-09-9

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole

InChI

InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3

InChI Key

JAAFPDWKUQBJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C

Origin of Product

United States

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